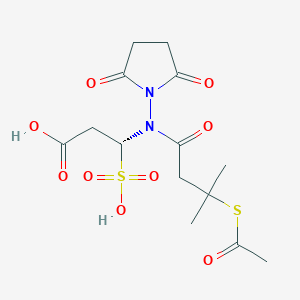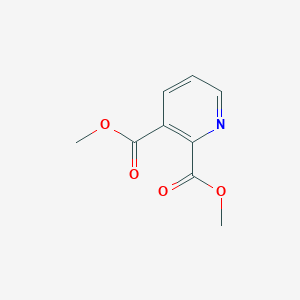
2,3-Pyridinedicarboxylic acid dimethyl ester
Übersicht
Beschreibung
The compound of interest, 2,3-Pyridinedicarboxylic acid dimethyl ester, is related to a class of compounds that have been studied for various properties and applications. While the specific compound is not directly mentioned in the provided papers, the research on similar pyridine derivatives offers insights into the chemical behavior and potential applications of related compounds.
Synthesis Analysis
The synthesis of pyridine derivatives has been explored in several studies. For instance, the Hantzsch condensation method has been used to synthesize unsymmetrical and symmetrical dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates, which are structurally related to the compound of interest . Another study reports the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols through a low-temperature aryl bromide-to-alcohol conversion, showcasing the versatility of synthetic approaches for pyridine derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been analyzed using various spectroscopic techniques. For example, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer were characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy, supported by DFT calculations . These techniques are essential for understanding the molecular structure and confirming the synthesis of such compounds.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions. The [2+2] cycloaddition of 2-aminothiazoles and dimethyl acetylenedicarboxylate, for example, led to the formation of dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates, demonstrating the reactivity of the pyridine ring . Additionally, adducts from reactions with dimethyl acetylenedicarboxylate have been studied, providing insights into the reactivity of substituted pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The basicity of pyridinols, for instance, was found to approach physiological pH with increasing electron density in the ring, and their stability to air oxidation was also noted . The study of bismuth 2,6-pyridinedicarboxylates revealed the assembly of molecular units into coordination polymers, with applications in CO2 sorption and photoluminescence, indicating the potential for diverse functional properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Application : “2,3-Pyridinedicarboxylic acid dimethyl ester” is used as a reagent in the preparation of diarylcyclopentenopyridines .
- Results or Outcomes : The diarylcyclopentenopyridines synthesized using “2,3-Pyridinedicarboxylic acid dimethyl ester” are used as endothelin receptor antagonists . Endothelin receptor antagonists are a class of drugs that are often used in the treatment of pulmonary arterial hypertension.
Inorganic Chemistry
- Application : “2,3-Pyridinedicarboxylic acid dimethyl ester” is used to prepare dipicolinato ligated lanthanide and transition metal complexes .
- Results or Outcomes : The dipicolinato ligated lanthanide and transition metal complexes synthesized using “2,3-Pyridinedicarboxylic acid dimethyl ester” are used in various applications in inorganic chemistry .
Inorganic Chemistry
- Application : “2,3-Pyridinedicarboxylic acid dimethyl ester” is used to prepare dipicolinato ligated lanthanide and transition metal complexes .
- Results or Outcomes : The dipicolinato ligated lanthanide and transition metal complexes synthesized using “2,3-Pyridinedicarboxylic acid dimethyl ester” are used in various applications in inorganic chemistry .
Eigenschaften
IUPAC Name |
dimethyl pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIBCYHQZTFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209234 | |
| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Pyridinedicarboxylic acid dimethyl ester | |
CAS RN |
605-38-9 | |
| Record name | 2,3-Dimethyl 2,3-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl quinolinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 2,3-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BIS(METHOXYCARBONYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P05L7R5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



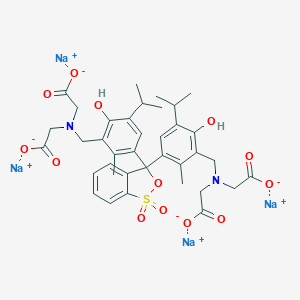
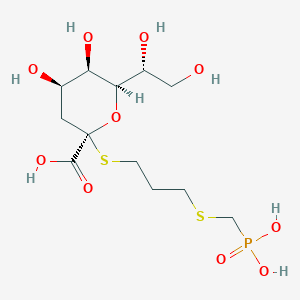
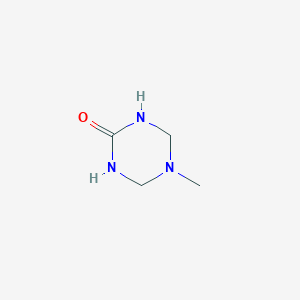
![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)


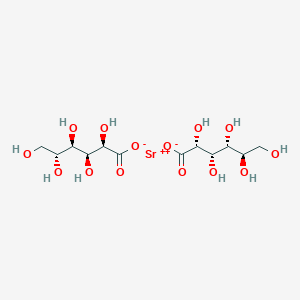


![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
